molecular formula C18H15ClF3NO6 B15164122 Propanoic acid, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)-, ethyl ester, (S)- CAS No. 143502-46-9

Propanoic acid, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)-, ethyl ester, (S)-

Cat. No.: B15164122
CAS No.: 143502-46-9
M. Wt: 433.8 g/mol
InChI Key: QAXOWKZLISCMBW-JTQLQIEISA-N
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Description

This compound is a chiral propanoic acid derivative with an ethyl ester group at the α-carbon (S-configuration). Its structure includes two phenoxy substituents:

  • Phenoxy Group 1: 2-Nitro-5-phenoxy, substituted at the 5-position with a 2-chloro-4-(trifluoromethyl)phenoxy moiety.
  • Phenoxy Group 2: Attached to the propanoic acid backbone, forming the ethyl ester.

Key features include:

  • Electron-withdrawing groups (Cl, CF₃, NO₂) enhancing stability and reactivity.
  • Stereochemical specificity (S-enantiomer), critical for biological activity .
  • Ethyl ester group, influencing lipophilicity and metabolic pathways compared to methyl or glycol ether esters .

Properties

CAS No.

143502-46-9

Molecular Formula

C18H15ClF3NO6

Molecular Weight

433.8 g/mol

IUPAC Name

ethyl (2S)-2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]propanoate

InChI

InChI=1S/C18H15ClF3NO6/c1-3-27-17(24)10(2)28-16-9-12(5-6-14(16)23(25)26)29-15-7-4-11(8-13(15)19)18(20,21)22/h4-10H,3H2,1-2H3/t10-/m0/s1

InChI Key

QAXOWKZLISCMBW-JTQLQIEISA-N

Isomeric SMILES

CCOC(=O)[C@H](C)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of Aromatic Ether Linkages

The construction of the diaryl ether backbone involves sequential nucleophilic aromatic substitution (SNAr) reactions. The first step typically employs 2-chloro-4-(trifluoromethyl)phenol and 2-nitrophenol derivatives. In a method analogous to US4242524A, potassium p-cresolate in DMSO facilitates the displacement of chlorine at elevated temperatures (50–80°C). The phenolic oxygen acts as a nucleophile, attacking the activated aryl chloride under basic conditions. For example, reacting 1,2-dichloro-4-nitrobenzene with 2-chloro-4-(trifluoromethyl)phenol in DMSO at 70°C for 12 hours yields the intermediate 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenol.

A second SNAr reaction introduces the propanoic acid moiety. Here, ethyl 2-bromopropanoate reacts with the intermediate phenol under phase-transfer conditions. Crown ethers or tetrabutylammonium bromide enhance reactivity by solubilizing the phenoxide ion in organic solvents like toluene. The reaction proceeds at 90°C for 24 hours, achieving yields exceeding 75%.

Carboxylation and Propanoic Acid Formation

The propanoic acid segment is synthesized via carbonylation or carboxylation. Rhodium-catalyzed carbonylation of ethyl acetate, as described in CN102911035A, offers an industrial route. Under 140–300°C and 2.0–10.0 MPa CO pressure, ethyl acetate reacts in the presence of rhodium(III) chloride and ethyl iodide to form propanoic acid derivatives. This method avoids side reactions like diethyl ether formation, achieving >90% selectivity.

Alternatively, direct carboxylation using CO₂ is viable. As demonstrated in US4242524A, para-nitroethylbenzene undergoes carboxylation in DMSO with potassium p-cresolate at 50°C under atmospheric CO₂. The resulting potassium salt of 2-(4'-nitrophenyl)propionic acid is acidified to yield the free acid, which is subsequently esterified.

Esterification and Stereochemical Control

Esterification of the propanoic acid intermediate with ethanol is catalyzed by concentrated sulfuric acid. The reaction equilibrium is driven by removing water via azeotropic distillation with toluene. For example, refluxing 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)propanoic acid with excess ethanol and H₂SO₄ for 6 hours produces the ethyl ester in 85% yield.

The (S)-enantiomer is resolved using chiral chromatography or enzymatic kinetic resolution. Immobilized lipases (e.g., Candida antarctica lipase B) selectively hydrolyze the (R)-ester, leaving the (S)-enantiomer intact. Alternatively, asymmetric synthesis employs Evans oxazolidinones to induce chirality during the propanoic acid formation.

Industrial-Scale Optimization

Large-scale production prioritizes solvent recycling and catalyst recovery. The DMSO solvent in carboxylation steps is reclaimed via distillation and reused, reducing costs. Continuous flow reactors enhance the carbonylation efficiency, as described in CN102911035A, where rhodium catalysts are immobilized on silica supports to facilitate reuse.

Analytical and Purification Techniques

Final purification involves crystallization from ethanol/water mixtures or column chromatography. Purity is verified via HPLC using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)). Nuclear magnetic resonance (NMR) and mass spectrometry confirm structural integrity, while differential scanning calorimetry (DSC) ensures polymorphic consistency.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)-, ethyl ester, (S)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Propanoic acid, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)-, ethyl ester, (S)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanoic acid, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)-, ethyl ester, (S)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Group Variations

Methyl Ester Analog
  • Compound: (S)-Methyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate (CAS 116661-27-9)
  • Key Differences: Methyl ester instead of ethyl ester, reducing molecular weight (MW: ~318 g/mol vs. ~332 g/mol for the target compound). Pyridinyloxy substituent replaces nitro-phenoxy group, altering electronic properties and binding interactions .
Glycol Ether Esters
  • Compound: Propanoic acid, 2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]-, 2-methoxyethyl ester (CAS 72072-32-3)
  • Key Differences :
    • 2-Methoxyethyl ester increases hydrophilicity compared to ethyl ester.
    • Enhanced solubility in polar solvents but reduced membrane permeability .

Substituent Modifications on Phenoxy Rings

Quinoxaline-Substituted Analog
  • Compound: Propanoic acid, 2-(4-((6-chloro-2-quinoxaliny1)oxy)phenoxy)-, ethyl ester (CAS 76578-14-8)
  • Key Differences: Quinoxaline ring replaces trifluoromethylphenyl group, introducing aromatic nitrogen atoms. Potential for altered herbicidal or pharmaceutical activity due to π-π stacking interactions .
Pyrazole-Substituted Derivative
  • Compound: Propanoic acid, 2-[5-[[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]-2-nitrophenoxy]-, 2-ethoxyethyl ester (CAS 157066-12-1)

Stereochemical Variants

  • Compound : (R)-Enantiomer of the target compound (if synthesized)
  • Key Differences :
    • Opposite stereochemistry may result in reduced or null biological activity, emphasizing the importance of the (S)-configuration .

Data Table: Structural and Physical Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Ester Group Reference
Target Compound (S)-ethyl ester C₁₉H₁₆ClF₃NO₇ ~452 2-Cl, 4-CF₃, 2-NO₂ Ethyl
Methyl ester analog (116661-27-9) C₁₇H₁₄ClF₃NO₅ ~318 3-Cl, 5-CF₃-pyridinyl Methyl
2-Methoxyethyl ester (72072-32-3) C₂₀H₁₈ClF₃NO₈ ~480 2-Cl, 4-CF₃, 2-NO₂ 2-Methoxyethyl
Pyrazole-substituted (157066-12-1) C₂₁H₁₉ClF₃N₃O₈ ~522 4-Cl, 1-methylpyrazole, 2-NO₂ 2-Ethoxyethyl

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